molecular formula C10H7F16O4P B14135993 Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate CAS No. 2794-65-2

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate

Cat. No.: B14135993
CAS No.: 2794-65-2
M. Wt: 526.11 g/mol
InChI Key: LHUPMZNHKMFSEE-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2C5H2F8OH+POCl3(C5H2F8O)2P(O)OH+3HCl2 \text{C}_5\text{H}_2\text{F}_8\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_5\text{H}_2\text{F}_8\text{O})_2\text{P(O)OH} + 3 \text{HCl} 2C5​H2​F8​OH+POCl3​→(C5​H2​F8​O)2​P(O)OH+3HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, can be used in substitution reactions.

    Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Phosphoric acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

Scientific Research Applications

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in certain reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty polymers and as a flame retardant.

Mechanism of Action

The mechanism by which bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets through its phosphate group. The fluorinated alkyl chains enhance its stability and reactivity, allowing it to participate in various biochemical and chemical pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules, thereby modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate
  • Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Uniqueness

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is unique due to its specific combination of fluorinated alkyl chains and a phosphate group. This combination imparts distinct chemical properties, such as high thermal stability, resistance to hydrolysis, and the ability to participate in phosphorylation reactions. These properties make it particularly valuable in applications requiring robust and reactive compounds.

Properties

CAS No.

2794-65-2

Molecular Formula

C10H7F16O4P

Molecular Weight

526.11 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate

InChI

InChI=1S/C10H7F16O4P/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2,(H,27,28)

InChI Key

LHUPMZNHKMFSEE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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